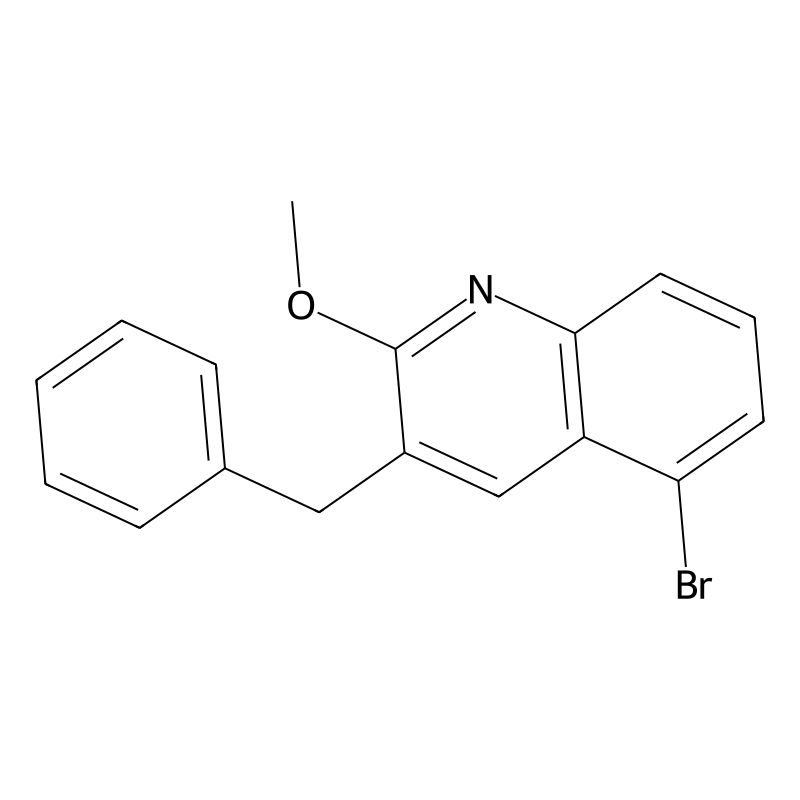

3-Benzyl-5-bromo-2-methoxyquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Benzyl-5-bromo-2-methoxyquinoline is a heterocyclic organic compound belonging to the quinoline family, characterized by its molecular formula . It appears as a yellowish-brown crystalline solid with a melting point of 129-131°C. The compound is slightly soluble in water but dissolves well in organic solvents such as ethanol and chloroform. Its stability under normal conditions is notable, although it can decompose under acidic or basic environments .

- Amidation Reaction: The initial step involves the amidation of 3-phenylpropanoyl chloride with p-bromoaniline to form a primary intermediate.

- Formylation and Cyclization: This intermediate undergoes a Vilsmeier–Haack reaction for formylation and cyclization, yielding 3-benzyl-6-bromo-2-chloroquinoline.

- Methoxylation: Finally, the chloroquinoline undergoes methoxylation to produce the desired compound .

Research indicates that 3-benzyl-5-bromo-2-methoxyquinoline exhibits significant biological activities, particularly in the fields of oncology and virology. It has demonstrated:

- Anticancer Properties: The compound inhibits the growth and proliferation of various cancer cell lines both in vitro and in vivo.

- Antiviral Activity: It shows potential against viral infections, including those caused by herpes simplex virus and cytomegalovirus.

- Anti-inflammatory Effects: Preliminary studies suggest it may possess anti-inflammatory properties as well .

Several synthesis methods have been documented for 3-benzyl-5-bromo-2-methoxyquinoline:

- Condensation Reaction: One method involves the condensation of 2-methoxy-1-bromo-4-nitrobenzene with benzylamine in the presence of aluminum chloride under reflux conditions in dichloromethane.

- Flow Chemistry Protocol: Recent advancements have optimized synthesis using continuous flow systems, enhancing yield and reducing reaction time significantly .

The compound serves multiple applications across various fields:

- Pharmaceuticals: It acts as an important intermediate in synthesizing drugs, particularly those targeting multidrug-resistant tuberculosis.

- Fluorescent Probes: Its properties make it useful as a fluorescent probe in biological assays.

- Material Science: Researchers are exploring its potential as a building block for new materials with unique properties .

Interaction studies have focused on understanding how 3-benzyl-5-bromo-2-methoxyquinoline interacts with biological targets:

- Enzyme Inhibition: Studies have shown that it can inhibit specific enzymes associated with cancer cell proliferation.

- Binding Affinity: Research into its binding affinity to viral proteins has provided insights into its potential antiviral mechanisms .

Several compounds share structural similarities with 3-benzyl-5-bromo-2-methoxyquinoline. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 6-Bromoquinoline | Quinoline derivative | Exhibits antibacterial properties |

| Bedaquiline | Quinoline derivative | Specifically targets tuberculosis; more complex structure |

| 4-Bromobenzylquinoline | Quinoline derivative | Known for its use in agrochemicals |

Uniqueness of 3-Benzyl-5-Bromo-2-Methoxyquinoline

3-Benzyl-5-bromo-2-methoxyquinoline stands out due to its specific methoxy and bromo substitutions, which contribute to its unique biological activities and applications in drug development, particularly against resistant strains of pathogens .